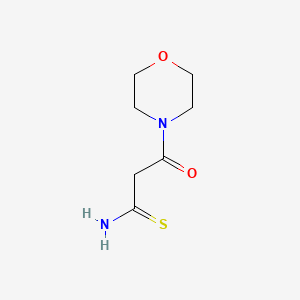3-Morpholin-4-yl-3-oxopropanethioamide
CAS No.: 89984-45-2
Cat. No.: VC1987464
Molecular Formula: C7H12N2O2S
Molecular Weight: 188.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89984-45-2 |
|---|---|
| Molecular Formula | C7H12N2O2S |
| Molecular Weight | 188.25 g/mol |
| IUPAC Name | 3-morpholin-4-yl-3-oxopropanethioamide |
| Standard InChI | InChI=1S/C7H12N2O2S/c8-6(12)5-7(10)9-1-3-11-4-2-9/h1-5H2,(H2,8,12) |
| Standard InChI Key | WNKGERRTWOSDEM-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)CC(=S)N |
| Canonical SMILES | C1COCCN1C(=O)CC(=S)N |
Introduction
Chemical Identity and Structural Properties
3-Morpholin-4-yl-3-oxopropanethioamide is characterized by its distinctive structure combining a morpholine ring with an oxopropanethioamide group. The compound possesses the following key identifiers:
| Parameter | Value |
|---|---|
| IUPAC Name | 3-Morpholin-4-yl-3-oxopropanethioamide |
| CAS Registry Number | 89984-45-2 |
| Molecular Formula | C₇H₁₂N₂O₂S |
| Molecular Weight | 188.25 g/mol |
| Standard InChI | InChI=1S/C7H12N2O2S/c8-6(12)5-7(10)9-1-3-11-4-2-9/h1-5H2,(H2,8,12) |
| SMILES Notation | C1COCCN1C(=O)CC(=S)N |
The molecular structure features a morpholine ring (a six-membered heterocycle containing both oxygen and nitrogen atoms) connected to a 3-oxopropanethioamide moiety. This arrangement creates a compound with interesting chemical and potentially biological properties .
Synonyms
The compound is also known by several alternative names:
-
β-Oxo-4-morpholinepropanethioamide
-
4-Morpholinepropanethioamide, β-oxo-
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-Morpholin-4-yl-3-oxopropanethioamide is essential for its proper handling, storage, and application in various research contexts. The following table summarizes the key physicochemical parameters:
| Property | Value | Status |
|---|---|---|
| Physical Appearance | Powder | Observed |
| Boiling Point | 392.4 ± 52.0 °C | Predicted |
| Density | 1.298 ± 0.06 g/cm³ | Predicted |
| pKa | 12.88 ± 0.29 | Predicted |
| Storage Temperature | Room temperature | Recommended |
The compound is typically stored at room temperature and appears as a powder under standard conditions . The high boiling point suggests considerable thermal stability, which may be advantageous for certain applications requiring heat resistance.
Chemical Reactivity
The reactivity of 3-Morpholin-4-yl-3-oxopropanethioamide can be predicted based on its functional groups:
Thioamide Group
The thioamide (C=S) group is generally more reactive than standard amide groups due to the weaker C=S bond compared to C=O. This enhanced reactivity makes thioamides useful in various synthetic transformations including:
-
Nucleophilic substitution reactions
-
Coordination with transition metals
-
Participation in condensation reactions
Ketone Functionality
The ketone group within the structure contributes to its electrophilic character, potentially allowing reactions with nucleophiles to form addition products.
Morpholine Ring
The morpholine ring contributes to the compound's:
-
Basic character through its nitrogen atom
-
Potential hydrogen bonding capabilities
-
Enhanced water solubility compared to purely hydrocarbon structures
Synthesis Methods
While the search results don't provide a direct synthesis method specifically for 3-Morpholin-4-yl-3-oxopropanethioamide, related compounds containing the oxopropanethioamide functional group have been synthesized through copper-catalyzed C-H activation of 1,2,3-thiadiazoles . This suggests potential synthetic routes for our target compound.
A plausible synthetic approach might involve:
-
Formation of the morpholine amide with a suitable β-keto ester
-
Conversion of the remaining carbonyl to a thioamide using reagents such as Lawesson's reagent or phosphorus pentasulfide
Applications and Research Significance
Organic Synthesis Applications
The compound shows potential as an intermediate in organic synthesis, particularly in the preparation of more complex structures. Related compounds have been utilized in the synthesis of:
-
Substituted pyridine derivatives
-
Heterocyclic compounds with potential biological activity
Related Compounds and Derivatives
Several related compounds appear in the scientific literature, demonstrating the structural versatility of the oxopropanethioamide scaffold:
Acid Derivative
3-Morpholin-4-yl-3-oxopropanoic acid (C₇H₁₁NO₄, CAS: 105397-92-0) is a closely related compound where the thioamide group is replaced by a carboxylic acid group .
Functionalized Derivatives
More complex derivatives have been synthesized and studied, including:
-
(2Z)-2-[(3-CHLOROPHENYL)HYDRAZONO]-3-MORPHOLIN-4-YL-3-OXOPROPANETHIOAMIDE (C₁₃H₁₅ClN₄O₂S)
-
Various substituted thioamides derived from the parent structure
These derivatives expand the potential applications of the basic 3-Morpholin-4-yl-3-oxopropanethioamide scaffold.
Analytical Characterization
Standard analytical techniques for the characterization of 3-Morpholin-4-yl-3-oxopropanethioamide include:
Spectroscopic Methods
-
¹H NMR spectroscopy: Would show distinctive signals for the morpholine ring protons and the methylene group adjacent to the thioamide
-
¹³C NMR spectroscopy: Would show characteristic signals for the thioamide carbon (typically δ ~200 ppm) and carbonyl carbon
-
IR spectroscopy: Would display characteristic bands for C=O (approximately 1650-1700 cm⁻¹) and C=S (approximately 1050-1200 cm⁻¹)
-
Mass spectrometry: Would confirm the molecular weight of 188.25 g/mol
Chromatographic Methods
-
HPLC and GC-MS can be employed for purity determination and identification
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume